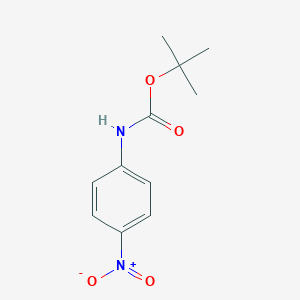

tert-Butyl 4-nitrophenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFRRXPMQLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338009 | |

| Record name | tert-Butyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-63-3 | |

| Record name | 1,1-Dimethylethyl N-(4-nitrophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-nitrophenylcarbamate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-nitrophenylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in organic synthesis. The molecule incorporates the tert-butoxycarbonyl (Boc) protecting group, a cornerstone in peptide synthesis and medicinal chemistry for the temporary masking of amine functionalities.[1] This document details a robust and reliable protocol for the Boc protection of 4-nitroaniline using di-tert-butyl dicarbonate. It delves into the mechanistic principles behind the reaction, explaining the rationale for specific experimental conditions. Furthermore, this guide outlines a full suite of analytical techniques for the thorough characterization and validation of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and physical property analysis. This paper is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to this important synthetic transformation.

Introduction: The Significance of Boc-Protected Anilines

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo-selectivity. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of nucleophilic and basic conditions, and its facile removal under moderately acidic conditions.[1]

This compound (Boc-4-nitroaniline) is a valuable building block. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the Boc-protected amine allows for subsequent chemical modifications that would otherwise be incompatible with a free amino group.[2] The nitro functionality itself can be readily reduced to an amine, providing a synthetic handle for further derivatization, making this compound a versatile intermediate in the synthesis of pharmaceuticals and complex organic molecules.[3][4]

This guide provides a detailed examination of the synthesis of this compound from 4-nitroaniline and di-tert-butyl dicarbonate (Boc anhydride), followed by a rigorous characterization of the product.

Synthesis of this compound

The synthesis involves the N-acylation of 4-nitroaniline with di-tert-butyl dicarbonate. This reaction introduces the Boc protecting group onto the amine nitrogen.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-nitroaniline onto one of the carbonyl carbons of di-tert-butyl dicarbonate. However, the nucleophilicity of 4-nitroaniline is significantly diminished. The potent electron-withdrawing nature of the para-nitro group delocalizes the nitrogen's lone pair into the aromatic system, rendering it a poor nucleophile.[5]

To overcome this low reactivity, the reaction is typically facilitated by a base catalyst, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[2][6] The base deprotonates the amine, increasing its nucleophilicity and accelerating the reaction. The reaction proceeds via a transient intermediate, which then collapses to form the stable carbamate, releasing tert-butanol and carbon dioxide as byproducts.

Caption: Reaction scheme for Boc protection of 4-nitroaniline.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 eq |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 eq |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | Solvent |

| Ethyl acetate | C₄H₈O₂ | - | Extraction |

| Saturated aq. NaHCO₃ solution | - | - | Washing |

| Brine | - | - | Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | Drying |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq). The use of an excess of Boc anhydride and base ensures the reaction proceeds to completion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material (4-nitroaniline) is consumed.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acidic species) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a yellow solid or oil, can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.[7]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Caption: Workflow from synthesis to final characterization.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄N₂O₄ | [8] |

| Molecular Weight | 238.24 g/mol | [8] |

| Appearance | Yellowish Oil or Solid | [9][10] |

| Storage Temperature | Room Temperature or 4°C, sealed in dry conditions | [10] |

Spectroscopic Data

¹H NMR Spectroscopy The ¹H NMR spectrum provides definitive structural information. The signals are highly characteristic due to the symmetry of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| ~ 8.18 | Doublet | 2H | Ar-H (ortho to -NO₂) | [9] |

| ~ 7.53 | Doublet | 2H | Ar-H (meta to -NO₂) | [9] |

| ~ 6.89 | Broad Singlet | 1H | N-H | [9] |

| ~ 1.47 | Singlet | 9H | -C(CH ₃)₃ | [9] |

¹³C NMR Spectroscopy The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Source |

| ~ 152.7 | Carbonyl Carbon (C =O) | [9] |

| ~ 137.6 | Aromatic Carbon (C -NH) | [9] |

| ~ 126.3 | Aromatic Carbon (C H meta to -NO₂) | [9] |

| ~ 125.3 | Aromatic Carbon (C -NO₂) | [9] |

| ~ 113.0 | Aromatic Carbon (C H ortho to -NO₂) | [9] |

| ~ 51.5 | Quaternary Carbon (-C (CH₃)₃) | [9] |

| ~ 29.1 | Methyl Carbons (-C(C H₃)₃) | [9] |

FT-IR Spectroscopy Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300-3400 | N-H Stretch | Amine N-H |

| ~ 2980 | C-H Stretch | Aliphatic C-H |

| ~ 1720-1750 | C=O Stretch | Carbamate Carbonyl |

| ~ 1520 & 1350 | N=O Asymmetric & Symmetric Stretch | Nitro Group |

| ~ 1250 & 1150 | C-O Stretch | Carbamate C-O |

Safety, Handling, and Storage

-

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All operations should be performed in a well-ventilated fume hood.

-

Handling: 4-nitroaniline is toxic and should be handled with care. Di-tert-butyl dicarbonate can cause irritation.

-

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[10]

Conclusion

This guide has presented a detailed and reliable methodology for the synthesis of this compound. The protocol, grounded in established chemical principles, offers high yields and a straightforward purification process. The comprehensive characterization data provided, including NMR and IR spectroscopy, serves as a benchmark for researchers to validate the identity and purity of their synthesized material. The strategic importance of this Boc-protected aniline as a synthetic intermediate makes this guide a valuable resource for professionals in organic chemistry and drug discovery.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Buy N-Boc-3-ethoxy-4-nitroaniline [smolecule.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. This compound | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3 [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties and Applications of tert-Butyl 4-Nitrophenylcarbamate

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of achieving chemical selectivity. Among the arsenal of reagents developed for this purpose, tert-butyl 4-nitrophenylcarbamate stands out as a highly effective agent for the introduction of the tert-butoxycarbonyl (Boc) group onto primary and secondary amines. The Boc group is one of the most ubiquitous protecting groups for amines due to its stability in a wide range of reaction conditions and its facile, acid-labile removal.

This technical guide provides an in-depth analysis of the core physical and chemical properties of this compound, its reactivity profile, and field-proven protocols for its application. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective and safe use in the laboratory.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in synthesis. This compound is typically a solid at room temperature and should be stored in a dry, well-sealed container.[1]

Physicochemical Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4-nitrophenyl)carbamate | |

| Synonyms | N-Boc-4-nitroaniline, Boc-4-nitroanilide | |

| CAS Number | 18437-63-3 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Solid | [1][2] |

| Boiling Point | 308-312 °C (Note: This value from supplementary data may be under reduced pressure) | [Supporting Info] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature or 4°C, sealed in a dry environment | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for compound identity and purity. The data below represents the characteristic spectral signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃, TMS): The proton NMR spectrum is characterized by two doublets in the aromatic region corresponding to the A₂B₂ spin system of the 1,4-disubstituted benzene ring, a broad singlet for the N-H proton, and a sharp singlet for the nine equivalent protons of the tert-butyl group.

-

δ 8.18 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO₂)

-

δ 7.53 (d, J = 9.2 Hz, 2H, Ar-H ortho to NH)

-

δ 6.89 (s, 1H, N-H)

-

δ 1.55 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows distinct signals for the carbamate carbonyl, the aromatic carbons, and the quaternary and methyl carbons of the Boc group.

-

δ 152.7 (C=O, carbamate)

-

δ 144.4 (Ar-C, C-NO₂)

-

δ 142.7 (Ar-C, C-NH)

-

δ 125.1 (Ar-CH)

-

δ 118.4 (Ar-CH)

-

δ 81.9 (C(CH₃)₃)

-

δ 28.3 (C(CH₃)₃)

-

Infrared (IR) Spectroscopy While a specific spectrum for this exact compound is not readily published, characteristic vibrational frequencies for similar carbamates include:

-

~3300 cm⁻¹: N-H stretching

-

~1730-1700 cm⁻¹: C=O (carbamate carbonyl) stretching, a strong and characteristic peak

-

~1520 and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group

-

~1250-1200 cm⁻¹: C-O stretching

Mass Spectrometry (MS) Mass spectrometry data confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight of 238.24 g/mol .

Part 2: Reactivity and Mechanistic Rationale

The synthetic utility of this compound is derived from the electronic properties of its constituent parts: the labile Boc group and the excellent 4-nitrophenoxide leaving group.

Mechanism of N-Boc Protection

The primary application of this reagent is the electrophilic amination of a nucleophile (typically a primary or secondary amine) with the Boc group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of the amine nucleophile attacks the electrophilic carbonyl carbon of the carbamate.

-

Tetrahedral Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the carbon-oxygen bond cleaves, expelling the 4-nitrophenoxide anion.

-

Proton Transfer: The 4-nitrophenoxide, a relatively weak base, is protonated by the newly acylated amine or by a scavenger base in the reaction mixture to yield the final N-Boc protected amine and 4-nitrophenol.

The stability of the 4-nitrophenoxide anion, due to resonance delocalization of the negative charge onto the electron-withdrawing nitro group, makes it an excellent leaving group and provides the thermodynamic driving force for the reaction.

Caption: Mechanism of N-Boc protection using this compound.

Part 3: Experimental Protocols and Applications

The true value of a reagent is demonstrated through its practical application. The following section provides a detailed, self-validating protocol for a standard N-Boc protection reaction.

Core Protocol: N-Boc Protection of Benzylamine

This procedure details the protection of benzylamine as a representative primary amine. The key advantage of using this compound is that the progress of the reaction can be visually monitored. As the reaction proceeds, the colorless solution will turn yellow due to the formation of the 4-nitrophenoxide anion, which is intensely colored in basic media.

Materials and Reagents:

-

This compound (1.05 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.05 eq).

-

Solvent Addition: Dissolve the reagent in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

-

Amine and Base Addition: In a separate flask, dissolve benzylamine (1.0 eq) and TEA (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of the carbamate reagent at room temperature.

-

Causality Insight: The amine is the nucleophile, and the triethylamine acts as a base to neutralize the protonated amine formed during the reaction and the acidic 4-nitrophenol byproduct, driving the equilibrium towards the products.

-

-

Reaction Monitoring (Self-Validation): The reaction mixture will gradually turn yellow. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, less polar product spot (the Boc-protected amine) indicates reaction progression.

-

Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove 4-nitrophenol), and brine.

-

Trustworthiness: This aqueous wash sequence is crucial. The acid wash removes the organic base, while the basic wash removes the yellow 4-nitrophenol byproduct, which is deprotonated to the highly water-soluble phenoxide. A colorless organic layer after the bicarb wash is a good indicator of successful byproduct removal.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of high purity after the extractive workup.

Caption: Experimental workflow for a typical N-Boc protection reaction.

Part 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319). The signal word is "Danger".

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this reagent. All manipulations should be performed inside a certified chemical fume hood.

-

Handling Procedures: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a robust and valuable reagent for the N-Boc protection of amines. Its solid nature, well-defined reactivity, and the chromophoric nature of its leaving group make it a practical alternative to other Boc-donating reagents like di-tert-butyl dicarbonate. The protocols and data presented in this guide provide the necessary foundation for its successful and safe implementation in complex synthetic workflows, empowering researchers in drug discovery and chemical development to achieve their synthetic goals with precision and confidence.

References

An In-depth Technical Guide to tert-Butyl 4-nitrophenylcarbamate as a Boc Protecting Group Precursor

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, pivotal in peptide synthesis, medicinal chemistry, and drug development. While di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for Boc protection, alternative precursors offer unique advantages in specific synthetic contexts. This technical guide provides a comprehensive exploration of tert-butyl 4-nitrophenylcarbamate as a versatile and effective Boc protecting group precursor. We will delve into its synthesis, mechanism of action, and comparative advantages over traditional reagents. Particular emphasis is placed on the unique reactivity conferred by the 4-nitrophenyl group, which allows for an expanded range of deprotection strategies, including base-labile cleavage, offering orthogonality to the standard acid-labile deprotection of Boc groups. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of protecting group strategies and enhance the efficiency and selectivity of their synthetic routes.

Introduction: The Enduring Importance of the Boc Group and the Need for Versatile Precursors

The protection of amine functionalities is a critical maneuver in multi-step organic synthesis.[1] Amines, being nucleophilic and basic, can interfere with a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, prized for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2]

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3] Its high reactivity and the formation of volatile byproducts (tert-butanol and carbon dioxide) make it a highly effective reagent.[2] However, the pursuit of more nuanced and selective synthetic strategies necessitates a broader toolkit of Boc-donating reagents. This compound emerges as a compelling alternative, offering distinct advantages in terms of stability, handling, and, most notably, deprotection pathways.

This guide will provide a detailed examination of this compound, from its fundamental chemistry to its practical application in the laboratory.

Synthesis and Characterization of this compound

While not as commercially ubiquitous as Boc anhydride, this compound can be readily synthesized in the laboratory. The most common approach is analogous to the general procedure for N-Boc protection, reacting 4-nitroaniline with di-tert-butyl dicarbonate.[4]

Synthetic Protocol

A general procedure for the synthesis of this compound is as follows:

Materials:

-

4-Nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the stirred mixture.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound as a pale yellow solid.[4]

Characterization Data

The successful synthesis of this compound can be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃) | δ 7.15 (d, 2H, J = 8.6 Hz), 6.71 (d, 2H, J = 8.9 Hz), 1.48 (s, 9H)[4] |

| ¹³C NMR (CDCl₃) | δ 153.4, 151.9, 131.2, 121.7, 115.7, 80.4, 28.3[4] |

| Melting Point | 112–113 °C[4] |

Mechanism of Amine Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism, similar to that of Boc anhydride. The key distinction lies in the nature of the leaving group.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the 4-nitrophenoxide anion, a relatively stable leaving group due to resonance stabilization and the electron-withdrawing nature of the nitro group. The resulting protonated Boc-protected amine is then deprotonated to yield the final product.

References

An In-depth Technical Guide to the Role of the 4-Nitrophenyl Group in Carbamates

This guide provides an in-depth analysis of the 4-nitrophenyl (PNP) group's pivotal role in the chemistry and application of carbamates. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental principles governing the PNP group's function and provides practical, field-proven methodologies. We will explore its influence on reactivity, its utility as a protecting group, and its critical function as a trigger in advanced prodrug strategies.

The Physicochemical Influence of the 4-Nitrophenyl Group

The utility of the 4-nitrophenyl group in carbamate chemistry is rooted in its profound electronic effects on the molecule. The nitro group (—NO₂) is a potent electron-withdrawing group, acting through both inductive and resonance (mesomeric) effects. This electronic pull is central to the functionality of PNP-carbamates.

-

Activation of the Carbonyl Group : The electron-withdrawing nature of the para-nitro substituent significantly depletes electron density from the aromatic ring and, consequently, from the adjacent oxygen atom of the carbamate. This inductive pull makes the carbamate's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its application in synthesis.[1]

-

Stabilization of the Leaving Group : Upon cleavage of the aryl-oxygen bond, the resulting 4-nitrophenoxide anion is an exceptionally stable leaving group. The negative charge on the oxygen is delocalized across the aromatic ring and into the nitro group, as depicted by resonance structures. This stabilization is quantitatively reflected in the pKa of its conjugate acid, 4-nitrophenol, which is approximately 7.15.[2][3][4] This relatively low pKa for a phenol signifies that the corresponding phenoxide is a weak base and therefore an excellent leaving group, facilitating reactions under mild conditions.[1][5]

Key Physicochemical and Spectroscopic Data

| Parameter | Value | Significance |

| pKa of 4-Nitrophenol | ~7.15 at 25°C[1][2] | Indicates the conjugate base (4-nitrophenoxide) is stable, making it an excellent leaving group. |

| λmax of 4-Nitrophenol | ~317-320 nm[6][7] | Absorbance maximum of the protonated, colorless form in aqueous solution. |

| λmax of 4-Nitrophenolate | ~400-413 nm[1][4][8] | Absorbance maximum of the deprotonated, yellow form. This distinct color change is ideal for reaction monitoring. |

Application as a Base-Labile Protecting Group for Amines

In multistep organic synthesis, the protection of reactive functional groups like amines is crucial for achieving chemoselectivity. 4-Nitrophenyl carbamates serve as an effective strategy for amine protection, offering orthogonality to common acid-labile groups (e.g., Boc) and hydrogenolysis-labile groups (e.g., Cbz).

The key advantage is their stability in neutral and acidic media, coupled with their clean and efficient cleavage under mild basic conditions.[1][5][9] The deprotection mechanism involves a nucleophilic attack (typically by hydroxide) on the activated carbonyl carbon, leading to the release of the free amine, carbon dioxide, and the bright yellow 4-nitrophenolate anion.[1] This colorimetric release provides a simple and direct method for visually and spectrophotometrically monitoring the deprotection progress.[5][9]

Self-Validating Experimental Protocol: Protection of Benzylamine

This protocol describes a standard procedure for the protection of a primary amine using 4-nitrophenyl chloroformate. The progress can be self-validated by thin-layer chromatography (TLC) and the final product confirmed by standard analytical techniques (NMR, MS).

Materials:

-

Benzylamine

-

4-Nitrophenyl chloroformate (PNP-Cl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenyl chloroformate (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.[1]

-

Addition of Base: Add triethylamine (1.0 eq) to the cooled solution.

-

Nucleophilic Attack: Add benzylamine (1.0-1.2 eq) dropwise to the reaction mixture. Causality Note: The amine is a stronger nucleophile than the base, but slow addition is crucial to prevent side reactions. Cooling the reaction controls the exothermicity and minimizes the formation of urea byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC. The formation of the less polar carbamate product should be evident.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-nitrophenyl benzylcarbamate as a white or off-white solid.[1] Yields typically range from 70-95%.[1]

Role in Prodrug Design: Bioreductive Activation

A sophisticated application of the 4-nitrophenyl group is in the design of bioreductive prodrugs, particularly 4-nitrobenzyl carbamates, for targeted cancer therapy.[10] Prodrugs are inactive molecules that are metabolically converted into active cytotoxic agents, ideally within tumor cells, thus minimizing systemic toxicity.

Many solid tumors exhibit regions of hypoxia (low oxygen), which leads to the upregulation of specific enzymes, such as bacterial-like nitroreductases (NTRs).[11] These enzymes can be exploited for targeted drug release. In gene-directed enzyme prodrug therapy (GDEPT), a gene encoding an enzyme like E. coli nitroreductase is delivered specifically to tumor cells, rendering them capable of activating a systemically administered prodrug.[12][13]

The activation mechanism for a 4-nitrobenzyl carbamate prodrug proceeds via a two-step cascade:

-

Enzymatic Reduction: The tumor-localized nitroreductase enzyme utilizes a cofactor (NADH or NADPH) to reduce the electron-deficient nitro group to a 4-hydroxylaminobenzyl intermediate.[14][15]

-

Spontaneous Fragmentation: This reduction transforms the strongly electron-withdrawing nitro group into an electron-donating hydroxylamino group. This electronic reversal triggers a rapid, spontaneous self-immolative fragmentation (a 1,6-elimination) that releases the active drug (typically a potent cytotoxic amine), carbon dioxide, and an azaquinone methide byproduct.[16][17]

The rate-limiting step is often the initial enzymatic reduction. However, the subsequent fragmentation kinetics can be modulated. Studies have shown that adding electron-donating substituents to the benzyl ring can stabilize the developing positive charge on the benzylic carbon during the elimination, thereby accelerating the release of the active drug.[10][16]

Synthesis and Analytical Methodologies

The successful application of 4-nitrophenyl carbamates relies on robust synthetic and analytical methods.

General Synthesis Protocol via 4-Nitrophenyl Chloroformate

4-Nitrophenyl chloroformate is a commercially available and versatile reagent for synthesizing a wide array of carbamates.[18][19]

Step-by-Step Methodology:

-

Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (1.5 eq) in a suitable anhydrous solvent (e.g., THF, DCM) in a flask under an inert atmosphere.[20]

-

Reagent Addition: Add a solution of 4-nitrophenyl chloroformate (1.2 eq) in the same solvent dropwise at room temperature or 0°C. Causality Note: Using a slight excess of the chloroformate ensures complete consumption of the valuable amine substrate. The base is essential to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor completion via TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is typically filtered to remove amine hydrochloride salts, and the filtrate is concentrated. The residue is then purified, most commonly by silica gel chromatography, to afford the pure carbamate product.[20]

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing carbamates due to their polarity and potential thermal instability, which can make gas chromatography challenging.[21]

-

Methodology: A reversed-phase C8 or C18 column is typically used with a water/methanol or water/acetonitrile gradient mobile phase.[22][23]

-

Detection: UV detection is straightforward. For enhanced sensitivity and selectivity, especially in complex matrices like biological samples, post-column derivatization can be employed. This involves hydrolyzing the carbamate to release methylamine, which then reacts with o-phthalaldehyde (OPA) to form a highly fluorescent derivative detected by a fluorescence detector.[21][22]

UV-Vis Spectrophotometry: This technique is invaluable for monitoring reactions involving the cleavage of 4-nitrophenyl carbamates.

-

Principle: The deprotection or hydrolysis reaction releases the 4-nitrophenoxide anion, which has a strong, characteristic absorbance maximum around 405-413 nm in basic solutions.[1][4] The starting carbamate and the protonated 4-nitrophenol have negligible absorbance at this wavelength.

-

Application: By monitoring the increase in absorbance at ~405 nm over time, one can precisely calculate reaction kinetics. For accurate quantification, the reaction must be stopped with a strong base to ensure all the released product is converted to the 4-nitrophenolate form.[4]

Conclusion

The 4-nitrophenyl group is a powerful and versatile moiety in the field of carbamate chemistry. Its strong electron-withdrawing properties render the carbamate functional group susceptible to nucleophilic attack while simultaneously creating a highly stable leaving group. These fundamental characteristics are expertly leveraged in organic synthesis for the robust, base-labile protection of amines, offering a valuable orthogonal strategy to other common protecting groups. Furthermore, in the realm of medicinal chemistry and drug development, the 4-nitrobenzyl variant provides a sophisticated trigger for the targeted activation of potent cytotoxic agents within the unique microenvironment of tumors. The straightforward synthesis and the ability to monitor its cleavage colorimetrically further enhance its practical utility for researchers and scientists.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]

- 21. agilent.com [agilent.com]

- 22. s4science.at [s4science.at]

- 23. epa.gov [epa.gov]

An In-depth Technical Guide to the Stability of tert-Butyl 4-Nitrophenylcarbamate

Introduction: Navigating the Nuances of a Critical Reagent

In the landscape of modern drug discovery and organic synthesis, tert-butyl 4-nitrophenylcarbamate has emerged as a valuable reagent and building block. Its utility is intrinsically linked to the lability of the carbamate bond, which can be strategically cleaved under specific conditions. However, this reactivity also presents a critical challenge: ensuring its stability throughout storage, formulation, and application. This guide provides an in-depth exploration of the stability of this compound under a range of chemical and physical conditions. By understanding the kinetics and mechanisms of its degradation, researchers, scientists, and drug development professionals can harness its full potential while mitigating the risks of unforeseen instability. This document moves beyond a simple recitation of facts to provide a framework for predictive stability assessment, grounded in mechanistic principles and supported by actionable experimental protocols.

I. Physicochemical Properties: The Foundation of Stability

Before delving into degradation pathways, it is essential to understand the intrinsic properties of this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-nitrophenyl)carbamate | --INVALID-LINK--[1] |

| CAS Number | 18437-63-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 238.24 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Temperature | 4°C, Sealed in dry, room temperature | --INVALID-LINK-- |

The structure, characterized by the electron-withdrawing nitro group on the phenyl ring and the sterically bulky tert-butyl group, dictates its reactivity and stability profile.

II. pH-Dependent Stability: The Dominant Factor

The stability of this compound is profoundly influenced by the pH of its environment. The carbamate linkage is susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions.

Mechanism of Hydrolysis

Under basic conditions, the primary degradation pathway is hydrolysis of the carbamate bond to release 4-nitrophenolate and tert-butylamine, which further decomposes. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions. The release of the 4-nitrophenolate ion, which is a good leaving group, drives the reaction forward.[2]

Stability Profile Across the pH Spectrum

-

Acidic to Neutral Conditions (pH 1-7): In acidic and neutral aqueous solutions, this compound exhibits considerable stability.[2] The rate of hydrolysis is minimal, making these conditions suitable for storage of solutions for short periods and for conducting reactions where the carbamate is intended to be stable.

-

Basic Conditions (pH > 8): The rate of hydrolysis increases dramatically in basic media. Studies on similar 4-nitrophenyl carbamates have shown that the hydrolysis is most effective at pH 12 and above.[2] This base-lability is a key feature that can be exploited for controlled deprotection in synthetic chemistry.

A study on 4-nitrophenyl carbonates and carbamates demonstrated that while both are base-labile, the carbamate is generally more resistant to hydrolysis than the corresponding carbonate.[2]

Monitoring Hydrolysis: A Spectrophotometric Approach

The hydrolysis of this compound can be conveniently monitored in real-time using UV-visible spectrophotometry. The product of hydrolysis, 4-nitrophenol, exists as the yellow-colored 4-nitrophenolate ion under basic conditions, with a maximum absorbance at approximately 413 nm.[2] This provides a straightforward method for determining the kinetics of degradation.

Caption: Workflow for spectrophotometric monitoring of hydrolysis.

III. Thermal Stability: Considerations for Processing and Storage

While pH is a primary driver of degradation in solution, thermal stress can lead to decomposition in both solid and solution states.

General Considerations for Carbamates

Carbamates, in general, can undergo thermal decomposition through various pathways, including decarboxylation or cleavage of the C-O or C-N bonds. For tert-butyl carbamates, a common thermal degradation pathway involves the elimination of isobutylene and carbon dioxide to give the corresponding amine.

Assessing Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal stability of this compound. TGA measures the change in mass as a function of temperature, identifying the onset of decomposition, while DSC detects exothermic or endothermic transitions, providing information on the energetics of decomposition.

A critical review of the thermal decomposition of nitroaromatic compounds suggests that the initiation mechanisms are temperature-dependent, with C-NO₂ bond homolysis being significant under high-energy conditions.[3] However, under typical laboratory and storage conditions, other pathways are more likely.

Caption: A potential thermal degradation pathway.

IV. Photostability: The Impact of Light Exposure

Exposure to light, particularly in the ultraviolet range, can induce photochemical degradation of organic molecules. The presence of the nitroaromatic chromophore in this compound suggests a potential for photosensitivity.

For compounds used in drug development, photostability is a critical parameter assessed according to ICH Q1B guidelines. A typical photostability study involves exposing the compound to a controlled light source and analyzing for degradation products.

V. Enzymatic Stability: Biocatalytic Degradation

In biological systems or in the presence of enzymes, this compound may be subject to enzymatic hydrolysis. Esterases and lipases are classes of enzymes known to catalyze the hydrolysis of ester and, in some cases, carbamate bonds.[4][5]

The susceptibility of the carbamate bond to enzymatic cleavage will depend on the specific enzyme and the steric and electronic properties of the substrate. The bulky tert-butyl group may hinder access to the active site of some enzymes.

Studies on the enzymatic hydrolysis of p-nitrophenyl esters are common for assaying lipase and esterase activity.[6][7] While not directly analogous to carbamates, these studies indicate that the 4-nitrophenyl group can be a good substrate for enzymatic recognition. The enzymatic degradation of this compound can be investigated by incubating the compound with relevant enzymes (e.g., porcine liver esterase, Candida antarctica lipase B) and monitoring for the release of 4-nitrophenol.

VI. Experimental Protocols for Stability Assessment

To provide a practical framework for researchers, this section outlines detailed experimental protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study (Hydrolytic Stability)

This protocol is designed to evaluate the stability of the compound under acidic, basic, and neutral conditions.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

3. Incubation:

-

Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

1. Instrumentation and Materials:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

HPLC grade acetonitrile and water.

-

Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient could be:

-

0-20 min, 5-95% B

-

20-25 min, 95% B

-

25-26 min, 95-5% B

-

26-30 min, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for the parent compound) and 413 nm (for 4-nitrophenol).

-

Injection Volume: 10 µL.

3. Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of a non-stressed control.

-

Identify degradation products by their retention times and, if possible, by mass spectrometry (LC-MS).

Caption: Workflow for stability-indicating HPLC analysis.

VII. Conclusion: A Proactive Approach to Stability

The stability of this compound is a multifaceted issue that demands a thorough understanding of its chemical behavior under various stress conditions. This guide has illuminated the critical role of pH, with marked instability in basic environments, and has provided a framework for investigating thermal, photo, and enzymatic degradation. The provided experimental protocols offer a starting point for researchers to proactively assess the stability of this important compound, ensuring its effective and reliable use in their scientific endeavors. By embracing a scientifically rigorous approach to stability testing, the drug development community can confidently employ this compound to its full potential, accelerating the discovery of new therapeutics.

References

- 1. This compound | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caucasian Journal of Science » Makale » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 6. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl 4-nitrophenylcarbamate: Synthesis, Applications, and Supply Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Amine Protection

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry, the strategic protection and deprotection of functional groups is paramount. Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and selective lability under acidic conditions. This guide provides an in-depth exploration of tert-Butyl 4-nitrophenylcarbamate (CAS Number: 18437-63-3 ), a key reagent for the introduction of the Boc protecting group. While di-tert-butyl dicarbonate (Boc₂O) is more commonly cited, this compound offers a stable, crystalline alternative for this crucial transformation. This document will serve as a technical resource, detailing its synthesis, physicochemical properties, and applications, with a focus on providing practical, field-proven insights for laboratory professionals.

Physicochemical Properties and Handling

This compound is a solid at room temperature, a characteristic that can be advantageous for handling and weighing in comparison to liquid reagents.[1][2] Proper storage in a dry, room-temperature environment is recommended to ensure its stability.[3][4]

| Property | Value | Source(s) |

| CAS Number | 18437-63-3 | [3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [5] |

| Molecular Weight | 238.24 g/mol | [5] |

| Appearance | Solid | [3][4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be effectively achieved through the reaction of 4-nitroaniline with di-tert-butyl dicarbonate (Boc₂O). This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis from 4-Nitroaniline

This protocol is adapted from established procedures for the Boc protection of anilines.[6]

Materials:

-

4-Nitroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 equivalent) in dichloromethane.

-

Addition of Base and Catalyst: To the solution, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

-

Addition of Boc Anhydride: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Application in Drug Development: Boc Protection of Amines

The primary utility of this compound lies in its function as a Boc-protecting reagent for primary and secondary amines. This is a fundamental step in the synthesis of complex molecules, including peptides and other pharmaceutical intermediates. The 4-nitrophenyl group acts as a good leaving group, facilitating the transfer of the Boc group to the amine nucleophile.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, releasing the stable 4-nitrophenoxide anion and the Boc-protected amine.

Caption: Mechanism of amine protection using this compound.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol outlines the general procedure for the Boc protection of an amino acid using this compound.

Materials:

-

Amino acid

-

This compound

-

Triethylamine (TEA) or other suitable base

-

Solvent (e.g., Dioxane/water mixture, THF)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water, containing triethylamine (2.0 equivalents).

-

Reagent Addition: Add this compound (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

-

Solvent Removal: Remove the organic solvent under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and wash with ethyl acetate to remove the 4-nitrophenol byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter and concentrate the solution under reduced pressure to yield the Boc-protected amino acid.

Commercial Suppliers

A reliable supply of starting materials is crucial for research and development. The following table lists some of the commercial suppliers of this compound.

| Supplier | Location | Contact/Website |

| Sigma-Aldrich (Merck) | Global | --INVALID-LINK--[3][4] |

| Elex Biotech LLC | Kampenhout, Belgium | --INVALID-LINK--[7] |

| PCOVERY | N/A | --INVALID-LINK--[1] |

| Ambeed, Inc. | Buffalo Grove, IL, USA | --INVALID-LINK--[8] |

| BLD Pharmatech Ltd. | Shanghai, China | --INVALID-LINK--[8] |

| Chemenu Inc. | Shanghai, China | --INVALID-LINK--[8] |

| Dana Bioscience | N/A | --INVALID-LINK--[3] |

Conclusion

This compound is a valuable and versatile reagent for the introduction of the Boc protecting group in organic synthesis. Its solid nature and stability offer practical advantages in a laboratory setting. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and a detailed protocol for its application in the protection of amines, a critical step in the development of new therapeutics. By understanding the underlying chemistry and having access to reliable protocols and supplier information, researchers can effectively utilize this reagent to advance their scientific endeavors.

References

- 1. tert-Butyl (4-nitrophenyl)carbamate | PCOVERY [pcovery.com]

- 2. benchchem.com [benchchem.com]

- 3. danabiosci.com [danabiosci.com]

- 4. tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3 [sigmaaldrich.com]

- 5. This compound | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. tert-Butyl (4-nitrophenyl)carbamate | Elex Biotech LLC [elexbiotech.com]

- 8. TERT-BUTYL (4-FLUORO-2-METHOXY-5-NITROPHENYL)CARBAMATE (CAS No. 1802924-13-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

A Senior Application Scientist's Guide to tert-Butyl 4-Nitrophenylcarbamate: Synthesis, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Chemistry and Core Principles

Introduction: Structure and Physicochemical Properties

Tert-butyl 4-nitrophenylcarbamate, with the molecular formula C11H14N2O4, is a stable, crystalline solid at room temperature.[1] Its utility in organic synthesis is fundamentally derived from its unique trifunctional structure: a tert-butoxycarbonyl (Boc) group, a carbamate linkage, and an electron-deficient 4-nitrophenyl ring.

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | [2] |

| CAS Number | 18437-63-3 | [3] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

The key to its reactivity lies in the electronic properties of the 4-nitrophenyl group, which acts as an excellent leaving group, making the carbamate's carbonyl carbon highly susceptible to nucleophilic attack.

The Role of the 4-Nitrophenoxide Leaving Group: A Mechanistic Cornerstone

The success of this compound as a reagent is critically dependent on the stability of the 4-nitrophenoxide anion that is displaced during the reaction. The strong electron-withdrawing nitro group (-NO₂) significantly acidifies the corresponding 4-nitrophenol, giving it a pKa of approximately 7.15.[4] This means that the resulting 4-nitrophenoxide anion is a weak base and, therefore, an excellent leaving group.

This departure is often visually verifiable. Under the basic or neutral conditions typical for these reactions, the liberated 4-nitrophenol exists as the intensely yellow 4-nitrophenoxide ion, providing a convenient colorimetric method for monitoring reaction progress.[4][5]

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of action for this compound is a nucleophilic acyl substitution reaction. A nucleophile (typically an amine) attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate which then collapses, expelling the stable 4-nitrophenoxide anion to yield the final product.

Caption: General mechanism of nucleophilic acyl substitution.

Part 2: Key Applications in Organic Synthesis

Synthesis of Substituted Ureas

A premier application of this compound is in the synthesis of N-substituted and N,N'-disubstituted ureas. This method serves as a safer and often more efficient alternative to traditional routes that employ hazardous reagents like phosgene or isocyanates.[6] The reaction proceeds cleanly by treating the carbamate with a primary or secondary amine, which displaces the 4-nitrophenoxide to form a new C-N bond.

This transformation is highly versatile, accommodating a wide range of amines, including primary, secondary, sterically hindered, and less nucleophilic variants like aniline.[7]

This protocol is a representative example of urea synthesis using this reagent.

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Amine Addition: Add triethylamine (1.0 eq) as a mild base, followed by the dropwise addition of cyclohexylamine (1.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the appearance of a yellow color (4-nitrophenoxide) and confirmed by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure N-tert-Butyl-N'-cyclohexylurea.

| Amine Substrate | Product Yield | Reference |

| Cyclohexanemethylamine | 92% (two steps) | [7] |

| Cyclohexylamine | 93% (two steps) | [7] |

| Piperidine | 96% (two steps) | [7] |

| tert-Butylamine | >90% (two steps) | [7] |

| Aniline | Good yield | [7] |

Note: Yields referenced from a two-step procedure involving an N-benzyl protected intermediate, demonstrating the versatility of the underlying carbamate chemistry.[7]

Caption: Workflow for the synthesis of substituted ureas.

Amine Protection: A Boc-Transfer Reagent

While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, this compound serves as a highly effective alternative. It is particularly useful in scenarios where precise control and milder reaction conditions are paramount. Its solid nature and stability make it easier to handle and weigh accurately compared to Boc₂O, which can be a low-melting solid or liquid.

In the synthesis of novel anti-inflammatory agents, this compound is used as a key intermediate. For instance, it is first synthesized and then utilized in subsequent steps. A critical step involves the protection of 2-nitroaniline.[8]

The reaction involves the nucleophilic attack of the amine on a Boc-source, in this case, di-tert-butyl dicarbonate, to produce tert-butyl (2-nitrophenyl)carbamate.[8][9] This intermediate is then reduced to form tert-butyl (2-aminophenyl)carbamate, a crucial building block for further elaboration.[8] This highlights the carbamate's role as a stable, protected amine synthon.

Caption: Synthesis pathway for anti-inflammatory agents.[8]

Part 3: Application in Drug Discovery & Development

In-depth Case Study: Synthesis of Anti-inflammatory Benzamido Phenylcarbamate Derivatives

The utility of carbamate chemistry is powerfully demonstrated in the multi-step synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which have shown promising anti-inflammatory activity.[8][9]

-

Step 1: Boc Protection of 2-Nitroaniline. The synthesis begins by protecting the amino group of 2-nitroaniline with a Boc group using di-tert-butyl dicarbonate and triethylamine. This step is crucial to deactivate the amine and prevent it from interfering in the subsequent reduction step. The product is tert-butyl (2-nitrophenyl)carbamate.[8]

-

Step 2: Reduction of the Nitro Group. The nitro group of the protected intermediate is selectively reduced to an amine using hydrazine hydrate with ferric chloride as a catalyst. This yields the key building block, tert-butyl (2-aminophenyl)carbamate.[8] The choice of this reducing system is mild enough to avoid cleaving the acid-sensitive Boc group.

-

Step 3: Amide Coupling. The newly formed amino group is then coupled with various substituted benzoic acids. This is an amide bond formation reaction facilitated by standard peptide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), with N,N-diisopropylethylamine (DIPEA) as the base.[9] This step introduces the desired diversity into the final molecules.

-

Step 4: Final Product. This final coupling reaction yields the target tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. The integrity of the tert-butyl carbamate throughout this sequence demonstrates its stability and utility as a critical structural element in complex molecule synthesis.[8][9]

This synthetic strategy showcases how carbamate functionalities are integral to modern drug discovery, providing a stable and versatile handle for building molecular complexity.

Part 4: Practical Considerations

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust clouds.[10]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[10]

-

-

Disposal: Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations.[10]

Troubleshooting Common Reactions

-

Low or No Reactivity: If a reaction with an amine fails to proceed, ensure the amine is sufficiently nucleophilic and not overly hindered. The absence of the yellow color indicates the leaving group has not been displaced. Consider gently heating the reaction or using a more polar aprotic solvent like DMF.

-

Side Reactions: Ensure the use of an appropriate base like triethylamine to scavenge the acidic 4-nitrophenol byproduct, which could otherwise cause side reactions, particularly with acid-sensitive substrates.

-

Difficult Purification: The 4-nitrophenol byproduct is acidic and can typically be removed with a basic aqueous wash (e.g., NaHCO₃ or dilute NaOH). If the product is also base-sensitive, careful column chromatography is the preferred method of purification.

Part 5: Conclusion

This compound is a versatile and highly valuable reagent in the synthetic chemist's toolkit. Its primary strength lies in its ability to act as an efficient agent for the synthesis of ureas and the protection of amines, driven by the excellent leaving group ability of the 4-nitrophenoxide anion. Its solid, stable nature and the colorimetric reaction monitoring provide practical advantages over other reagents. As demonstrated in its application for synthesizing complex, biologically active molecules, this carbamate is a cornerstone reagent that enables clean, controlled, and efficient chemical transformations critical to research and drug development.

References

- 1. tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3 [sigmaaldrich.com]

- 2. This compound | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3 [sigmaaldrich.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 7. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Chemistry and Application of Nitrophenyl Carbamates: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of nitrophenyl carbamates, a versatile class of organic compounds with significant applications in synthesis, particularly in the realms of protecting group chemistry and drug development. We will delve into the fundamental principles governing their synthesis, reactivity, and utility, offering field-proven insights into their practical application. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of nitrophenyl carbamates, from their historical discovery to their modern-day applications. We will explore both ortho- and para-nitrophenyl carbamates, elucidating the subtle yet crucial differences in their reactivity and synthetic utility.

Introduction: The Strategic Importance of the Carbamate Functional Group

The carbamate functional group, an amide-ester hybrid, is a cornerstone of modern organic and medicinal chemistry.[1][2] Its unique structural and electronic properties confer a high degree of chemical and proteolytic stability, making it an ideal motif in a wide array of applications.[1][2] Carbamates serve as critical protecting groups for amines in peptide synthesis and complex molecule construction, act as key linkers in bioconjugation and solid-phase synthesis, and are integral components of numerous therapeutic agents.[1][2][3]

The strategic introduction of a nitrophenyl group onto the carbamate moiety dramatically enhances its utility. The electron-withdrawing nature of the nitro group acidifies the corresponding nitrophenol, transforming it into an excellent leaving group. This "activation" of the carbamate carbonyl group facilitates nucleophilic attack, making nitrophenyl carbamates valuable intermediates for the synthesis of other carbamates, ureas, and related compounds. This guide will illuminate the discovery, synthesis, and diverse applications of these powerful synthetic tools.

The Genesis of Nitrophenyl Carbamates: A Historical Perspective

The development of nitrophenyl carbamates is intrinsically linked to the evolution of peptide synthesis and the quest for reliable and orthogonal protecting groups. Early methods for carbamate synthesis often relied on hazardous reagents like phosgene.[4][5] The introduction of nitrophenyl chloroformates, particularly p-nitrophenyl chloroformate, provided a safer and more convenient alternative for the preparation of activated carbamates. These reagents react readily with alcohols to form nitrophenyl carbonates, which in turn serve as effective alkoxycarbonylating agents for amines.[1][6]

The utility of nitrophenyl carbamates was further expanded with the development of bis(nitrophenyl) carbonates, which offer a phosgene-free route to carbamate and urea synthesis.[4][5][7] These reagents react with amines under mild conditions to afford the corresponding nitrophenyl carbamates in high yields.[4][7] The choice between the ortho and para isomers is not arbitrary; as we will discuss, the position of the nitro group significantly influences the reactivity of the carbamate.

Synthetic Methodologies: A Practical Guide

The synthesis of nitrophenyl carbamates is typically straightforward and high-yielding, relying on well-established nucleophilic acyl substitution reactions. The two primary strategies involve the use of nitrophenyl chloroformates and bis(nitrophenyl) carbonates.

Synthesis via Nitrophenyl Chloroformates

This is a widely employed method for the preparation of both p-nitrophenyl and o-nitrophenyl carbamates. The reaction proceeds via the acylation of an amine with the corresponding nitrophenyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a Generic p-Nitrophenyl Carbamate

-

Dissolution: Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) or diisopropylethylamine (DIEA) (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere.[8][9]

-

Addition of Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate (1.05 eq.) in the same solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to afford the desired p-nitrophenyl carbamate.[8]

Causality Behind Experimental Choices:

-

Low Temperature: The initial reaction is conducted at 0 °C to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the reaction of the amine with atmospheric carbon dioxide.

-

Non-nucleophilic Base: A tertiary amine base is used to scavenge the HCl generated during the reaction without competing with the primary or secondary amine nucleophile.

-

Aqueous Work-up: The series of aqueous washes removes the hydrochloride salt of the base, any remaining starting materials, and other water-soluble impurities.

Synthesis via Bis(nitrophenyl) Carbonates

An increasingly popular alternative to the use of chloroformates is the reaction of amines with bis(o-nitrophenyl) carbonate or bis(p-nitrophenyl) carbonate.[4][5][7] This method is particularly advantageous as it avoids the use of moisture-sensitive and highly reactive chloroformates.

Experimental Protocol: Synthesis of an o-Nitrophenyl Carbamate using Bis(o-nitrophenyl) Carbonate

-

Reactant Mixture: In a flask, dissolve bis(o-nitrophenyl) carbonate (1.0 eq.) in a suitable solvent such as dichloromethane.[7]

-

Amine Addition: Add the amine (1.0-1.2 eq.) to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from minutes to days depending on the nucleophilicity of the amine.[7]

-

Purification: Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to yield the pure o-nitrophenyl carbamate.[7]

Insights into Reactivity: o- vs. p-Nitrophenyl Carbonates